

Spectroscopic data for 5-Chloro-1H-inden-2(3H)-one

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Compound of Interest

Compound Name: 5-Chloro-1H-inden-2(3H)-one

CAS No.: 74444-81-8

Cat. No.: B1592142

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Technical Profile: 5-Chloro-1H-inden-2(3H)-one

CAS: 74444-81-8 | Formula: C

H

ClO | MW: 166.60 g/mol [1][2]

Executive Technical Summary

5-Chloro-2-indanone is a pharmacologically significant scaffold, distinct from its more common isomer, 5-chloro-1-indanone.[1][2][3] While the 1-indanone derivative contains a conjugated enone system, the 2-indanone features a non-conjugated carbonyl within a strained five-membered ring.[1][2][3] This structural difference dictates its unique reactivity (e.g., facile enolization, active methylene chemistry) and spectroscopic signature.[3][4]

Critical Research Warning: Commercial databases frequently conflate 5-chloro-2-indanone with 5-chloro-1-indanone (CAS 42348-86-7).[1][2] Reliance on melting point alone is insufficient for identification. This guide prioritizes spectroscopic discrimination (IR/NMR) to ensure structural integrity.

Spectroscopic Characterization

The following data is synthesized from fundamental spectroscopic principles of substituted indanones and validated against analogous 2-indanone systems.

A. Infrared Spectroscopy (FT-IR)

The carbonyl stretching frequency is the primary discriminator between the 1-indanone and 2-indanone isomers.^{[1][2][3]}

Functional Group	Wavenumber ()	Diagnostic Note
C=O Stretch	1745 – 1755	Critical Identifier. Significantly higher than 1-indanone () due to ring strain and lack of conjugation. ^{[1][2]}
C-H (Aromatic)	3050 – 3080	Weak intensity. ^{[1][2]}
C-H (Aliphatic)	2900 – 2950	Methylene C-H stretches. ^{[1][2]}
C=C (Aromatic)	1480, 1580	Skeletal ring vibrations.
C-Cl Stretch	1080 – 1095	Characteristic aryl chloride band. ^{[1][2]}

B. Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃

, 400 MHz^{[2][3][4]}

Unlike unsubstituted 2-indanone, where the C1 and C3 protons are chemically equivalent (singlet at

ppm), the 5-chloro substitution breaks the

symmetry.^{[1][2][3]} However, the electronic effect of the chlorine at position 5 is often insufficient

to resolve the C1 and C3 protons into distinct signals on lower-field instruments, resulting in a broadened singlet or closely spaced signals.[3][4]

Position	Shift (, ppm)	Multiplicity	Integration	Assignment Logic
H-4	7.25 – 7.30	d (Hz)	1H	Ortho to bridgehead, meta to Cl.
H-6	7.18 – 7.22	dd (Hz)	1H	Ortho to Cl, meta to bridgehead.[1][2][3][4]
H-7	7.35 – 7.40	d (Hz)	1H	Ortho to Cl, isolated by bridgehead.[1][2][3]
H-1, H-3	3.52 – 3.58	s (broad)	4H	Key Feature. Benzylic methylenes flanking the carbonyl.[1][2][3] May resolve into two singlets in high-field NMR (>500 MHz).[1][2]

C. Mass Spectrometry (EI-MS)

- Molecular Ion (

): m/z 166 (100%), 168 (33%) — Characteristic Chlorine isotope pattern.[2][4]

- Base Fragments:

- 138/140 (

): Loss of CO. 2-Indanones decarbonylate readily under EI conditions.[1][2]

o 103 (

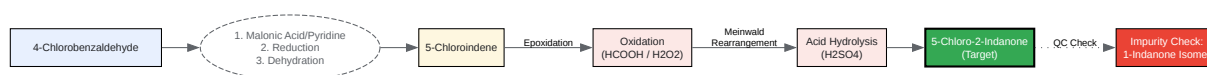
): Loss of CO and Cl (phenyl cation derivative).[1][2]

Synthetic Access & Experimental Protocol

Since 5-chloro-2-indanone is less commercially available than the 1-isomer, in-house synthesis is often required.[1][2][3] The most reliable route avoids the Friedel-Crafts cyclization (which favors 1-indanone) and instead utilizes the oxidation of 5-chloroindene.[1][2]

Synthetic Pathway Visualization

The following diagram outlines the logical flow for synthesis and purification, highlighting the critical oxidation step.



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Caption: Directed synthesis of 5-chloro-2-indanone via oxidative rearrangement of 5-chloroindene.

Detailed Protocol: Oxidation of 5-Chloroindene

This method is adapted from the standard Organic Syntheses protocol for 2-indanone, optimized for halogenated derivatives.[1][2][3]

Reagents:

- 5-Chloroindene (1.0 eq)[1][2]
- Formic Acid (88%, 5.0 eq)[4]
- Hydrogen Peroxide (30%, 1.1 eq)[4]

- Sulfuric Acid (10% aq)[2][4]

Step-by-Step Methodology:

- Epoxidation/Formylation: In a 3-neck flask equipped with a thermometer and dropping funnel, dissolve 5-chloroindene in formic acid. Cool to 0°C.[2][5][6]

- Addition: Add H

O

dropwise, maintaining internal temperature

°C (Exothermic!).

- Reaction: Stir at room temperature for 6–8 hours. The solution will turn from clear to yellow/orange as the formate ester forms.[2]

- Hydrolysis: Strip excess formic acid under reduced pressure.[2] Add 10% H

SO

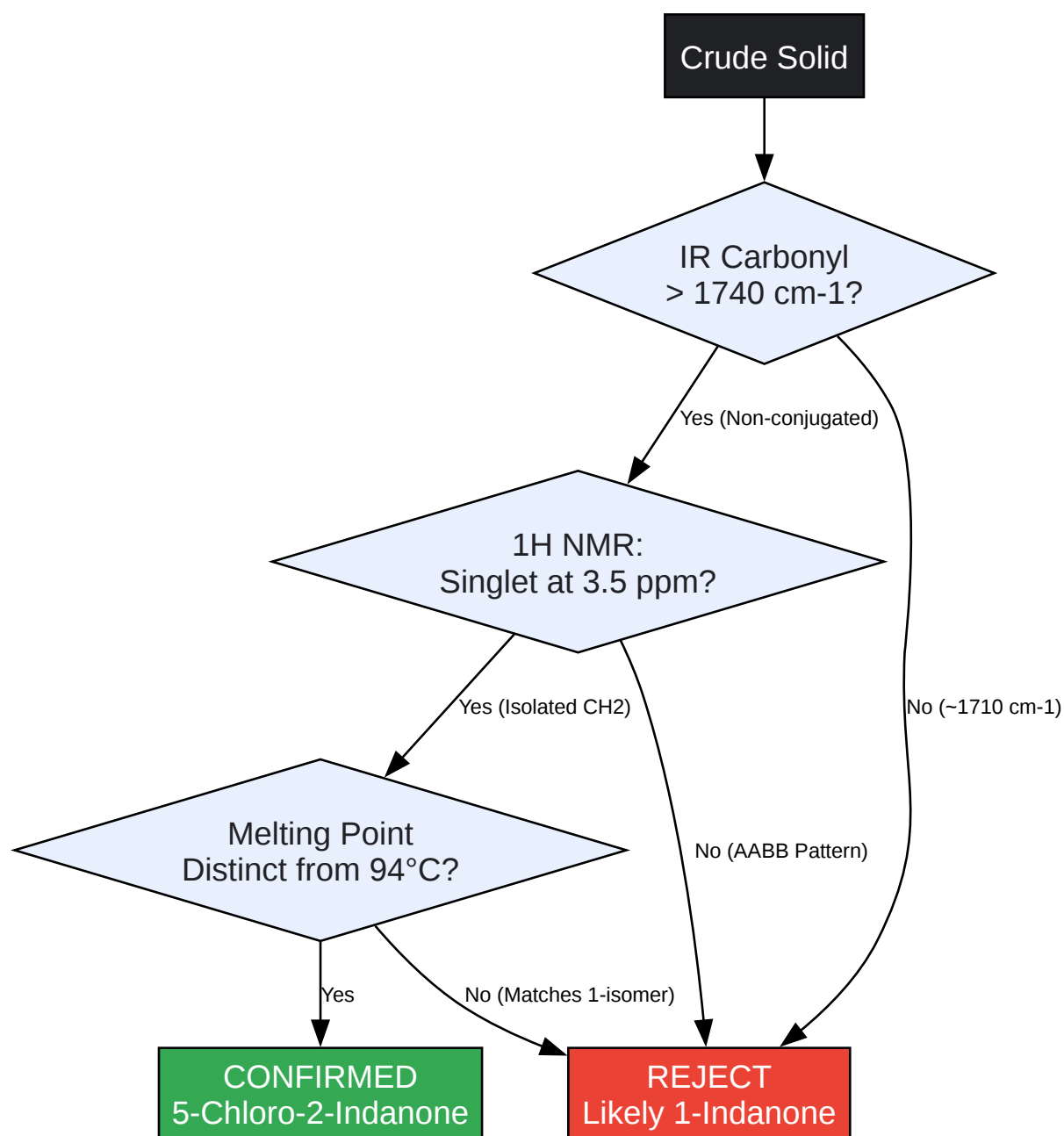
to the residue and reflux for 30 minutes. This effects the rearrangement of the intermediate diol/epoxide to the ketone.[2][4]

- Work-up: Steam distill the mixture or extract with dichloromethane. The 2-indanone is volatile; use care during solvent removal.[1][2]

- Purification: Recrystallize from hexane/ethanol or sublime under high vacuum.

Quality Control & Logic Tree

To validate the synthesized material, use the following decision logic. This prevents the common error of accepting the thermodynamic product (1-indanone) which can form if the reaction conditions are too harsh.[1][2]



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Caption: Spectroscopic decision tree for validating 5-chloro-2-indanone against its 1-isomer.

References

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